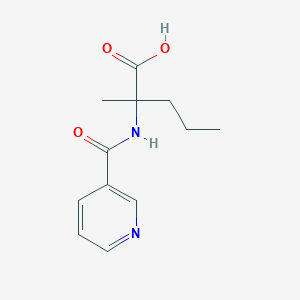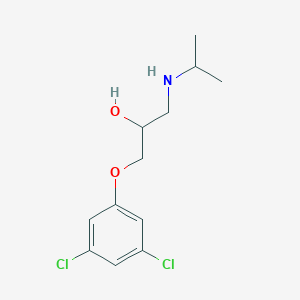![molecular formula C13H16N2O3 B7557099 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557099.png)
2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of vigabatrin, an anti-epileptic drug that works by inhibiting the breakdown of the neurotransmitter GABA. CPP-115 has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. This property of CPP-115 has led to its investigation as a potential treatment for a variety of neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid is based on its ability to inhibit the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid can increase the levels of GABA in the brain, which can help to reduce seizures and improve symptoms of anxiety and depression.
Biochemical and physiological effects:
2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizures and improve symptoms of anxiety and depression. 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid has also been found to increase the levels of dopamine in the brain, which may contribute to its potential as a treatment for cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid in lab experiments is its potency as an inhibitor of GABA-AT. This makes it a useful tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation of using 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid in lab experiments is its potential toxicity, as it has been found to be toxic at high doses.
Direcciones Futuras
There are a number of potential future directions for research on 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid. One area of interest is its potential as a treatment for cocaine addiction, as it has been found to reduce cocaine-seeking behavior in animal models. Another area of interest is its potential as a treatment for epilepsy and other neurological disorders, as it has been found to increase GABA levels in the brain. Further research is needed to fully understand the potential therapeutic applications of 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid and its mechanism of action.
Métodos De Síntesis
2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 6-methylpyridine-2-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This is followed by the esterification of the amide with 2-bromoacetic acid to form the intermediate compound. The final step involves the reduction of the ester to the corresponding acid using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been found to be effective in increasing GABA levels in the brain, which can help to reduce seizures and improve symptoms of anxiety and depression. 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid has also been investigated as a potential treatment for cocaine addiction, as it has been found to reduce cocaine-seeking behavior in animal models.
Propiedades
IUPAC Name |
2-[cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-3-2-4-11(14-9)13(18)15(8-12(16)17)7-10-5-6-10/h2-4,10H,5-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMLYKVQCUTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)

![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
![2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid](/img/structure/B7557050.png)
![2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557057.png)
![2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557062.png)

![2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557070.png)
![2-[Cyclopropylmethyl-(2-thiophen-3-ylacetyl)amino]acetic acid](/img/structure/B7557088.png)
![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)
![2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid](/img/structure/B7557094.png)
![2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7557097.png)
![methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate](/img/structure/B7557101.png)
![2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557108.png)